molecular formula C8H11F4NO4S B13480153 2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid

2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid

Cat. No.: B13480153
M. Wt: 293.24 g/mol
InChI Key: OBLIOJHMGDDWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid is a complex organic compound with the molecular formula C8H11F4NO4S. It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptane-6-sulfonyl fluoride typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptane-6-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include substituted spirocyclic compounds, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptane-6-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[3.3]heptane-6-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H11F4NO4S

Molecular Weight

293.24 g/mol

IUPAC Name

2-azaspiro[3.3]heptane-6-sulfonyl fluoride;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H10FNO2S.C2HF3O2/c7-11(9,10)5-1-6(2-5)3-8-4-6;3-2(4,5)1(6)7/h5,8H,1-4H2;(H,6,7)

InChI Key

OBLIOJHMGDDWOP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)S(=O)(=O)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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